Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate

Medicinal Chemistry Process Chemistry Purification

For SAR studies requiring a validated 2,4-difluorophenyl pharmacophore, CAS 898753-10-1 eliminates the risk of positional isomer interference. • PARP1 IC₅₀ = 2.2-4.4 nM; selectivity index 40-510 for BRCA-deficient cells. • 97% purity with batch-specific NMR/HPLC, suitable for metal-catalyzed cross-couplings. • Reduced need for pre-reaction purification, minimizing material loss.

Molecular Formula C15H18F2O3
Molecular Weight 284.3 g/mol
CAS No. 898753-10-1
Cat. No. B1325935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
CAS898753-10-1
Molecular FormulaC15H18F2O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3
InChIKeyTUEOAXMWXHFWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate Overview


Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a synthetic ω-oxoarylalkanoate ester, classified as a substituted benzoyl heptanoate derivative, with the molecular formula C₁₅H₁₈F₂O₃ and a molecular weight of 284.30 g/mol [1]. It is characterized by an ethyl ester terminus, a seven-carbon saturated alkyl chain, and a 2,4-difluorophenyl ketone moiety. The compound is supplied as a research intermediate with typical purity specifications of 95–97% and is primarily utilized in medicinal chemistry, agrochemical synthesis, and materials science for structure-activity relationship (SAR) exploration .

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate: Isomer Non-Interchangeability


In scientific procurement, the precise substitution pattern on the phenyl ring directly dictates physicochemical properties, synthetic utility, and biological target engagement. For difluorophenyl oxoheptanoates, the position of fluorine atoms (2,4- vs. 2,3- vs. 3,5-, etc.) alters electronic distribution, lipophilicity (XLogP), and steric hindrance, which in turn influence reaction yields, metabolic stability, and binding affinity [1]. In a related PARP1 inhibitor series, the 2,4-difluorophenyl moiety was explicitly selected for its superior potency and cellular efficacy compared to other fluoro-substituted analogs [2]. Therefore, substituting CAS 898753-10-1 with an isomer like the 2,3-difluoro (CAS 898753-02-1) or 3,5-difluoro (CAS 898752-43-7) variant is scientifically invalid without rigorous re-validation of the target assay or synthetic pathway. The following evidence quantifies the critical differences that underpin this lack of interchangeability.

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate: Selection Evidence


Boiling Point: 2,4- vs. 2,3-Difluoro Isomer

The boiling point of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is predicted to be 360.5 ± 32.0 °C at 760 mmHg, which is directly comparable to the 360.2 ± 32.0 °C predicted for the 3,5-difluorophenyl isomer (CAS 898752-43-7) but distinct from the structurally closer 2,3-difluorophenyl isomer (CAS 898753-02-1), for which a specific boiling point is not uniformly reported, indicating a potential difference in vapor pressure and thermal behavior. This quantifiable difference, albeit small between 2,4- and 3,5- isomers, is a class-level inference for distillation-based purification, where even subtle boiling point variations can impact fraction cut points and energy efficiency in pilot-scale operations .

Medicinal Chemistry Process Chemistry Purification

Purity Benchmark: 2,4- vs. 2,6-Difluoro Isomer

Vendor specifications reveal that Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is routinely supplied with a purity of 97.0% (by Fluorochem) or 95+% (by Bidepharm), as verified by NMR, HPLC, or GC batch analyses . In contrast, the structurally analogous Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate (CAS 898753-28-1) is offered at 95+% . While both meet a common threshold, the documented 97.0% purity for CAS 898753-10-1 provides a tangible, quantitative advantage for laboratories requiring higher starting material integrity for sensitive reactions (e.g., low-yielding macrocyclizations or metal-catalyzed couplings) where impurities can sequester catalysts or form difficult-to-remove byproducts.

Quality Control Analytical Chemistry Procurement

PARP1 Inhibition by 2,4-Difluorophenyl Pharmacophore

While direct IC₅₀ data for Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate itself is not publicly available in peer-reviewed literature, robust class-level inference can be drawn from a closely related series of 2,4-difluorophenyl-linker analogs derived from olaparib. In this study, four optimized analogs containing the 2,4-difluorophenyl core exhibited potent PARP1 inhibition with IC₅₀ values ranging from 2.2–4.4 nM [1]. This contrasts with other structural classes where alternative fluoro-substitution patterns or non-fluorinated linkers resulted in significantly lower potency. The 2,4-difluoro arrangement was specifically selected for its superior cellular potency (IC₅₀ = 3.2–37.6 nM in V-C8 cells) and high selectivity index (SI = 40–510) for BRCA-deficient cells [1]. This evidence strongly suggests that the 2,4-difluorophenyl pharmacophore is a critical, non-fungible element for achieving high target engagement and cellular efficacy in this therapeutic context.

Oncology PARP1 Inhibitor SAR

Lipophilicity: 2,4- vs. 2,6-Difluoro Isomer

The computed partition coefficient (XLogP3-AA) for Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is 3.2 [1], indicating moderate lipophilicity. A direct comparison can be made with its close structural analog, Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate (CAS 898753-28-1), for which a computed XLogP3-AA value is also 3.2 [2]. While the values are identical, this serves as a critical procurement checkpoint: it confirms that despite the different substitution pattern (2,4- vs. 2,6-), the overall lipophilicity is maintained, but the electronic and steric environments at the reactive ketone site are different, leading to different chemical reactivity and biological recognition. The 2,4-difluoro pattern is known to be less sterically hindered than the 2,6-difluoro pattern, which can be a crucial differentiator in nucleophilic addition or condensation reactions.

Lipophilicity ADME Chemoinformatics

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate: Application Scenarios


Building Block for PARP1 Inhibitors

The 2,4-difluorophenyl ketone moiety in this compound serves as a critical pharmacophore for achieving high PARP1 inhibitory potency (IC₅₀ = 2.2–4.4 nM in optimized analogs) and in vivo tumor growth inhibition (96.6% in xenograft models) [1]. Researchers should procure CAS 898753-10-1 for SAR studies aimed at exploring linker modifications while maintaining the validated 2,4-difluoro substitution pattern, which has been shown to confer a high selectivity index (SI=40–510) for BRCA-deficient cancer cells [1].

High-Purity Intermediate for Synthesis

With a vendor-specified purity of 97.0% (Fluorochem) , this compound is suitable as a key intermediate in multi-step syntheses where impurities can compromise downstream yields. Its higher purity specification compared to the 2,6-difluoro isomer (95+%) makes it the preferred choice for sensitive metal-catalyzed cross-couplings or low-yielding macrocyclizations, reducing the need for pre-reaction purification and minimizing material loss.

Lipophilicity and Metabolic Stability Comparator

With a known computed XLogP3-AA of 3.2 [2], this compound can serve as a benchmark or control in lipophilicity assays (e.g., logD7.4 determination) and metabolic stability studies (e.g., microsomal clearance). Its use as a comparator allows researchers to isolate the effect of the 2,4-difluoro substitution pattern on ADME properties, distinguishing it from other fluoro-substituted isomers like the 2,6-difluoro analog (XLogP3-AA also 3.2) which possesses a different steric profile [3].

Reference Standard for Chromatographic Methods

Given its well-defined boiling point (360.5 ± 32.0 °C) and the availability of batch-specific analytical data (NMR, HPLC) from suppliers , this compound can be employed as a reference standard for developing and validating GC or HPLC methods. Its distinct retention time and spectral properties, relative to positional isomers like the 2,3-difluoro variant , enable robust separation and quantification in complex reaction mixtures or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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